molecular formula C10H20N2O2 B3008659 N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide CAS No. 1248225-76-4

N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide

Cat. No.: B3008659
CAS No.: 1248225-76-4
M. Wt: 200.282
InChI Key: WNSXOZFIAAZWNC-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C10H20N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine derivatives with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include carboxylic acid derivatives, amine derivatives, and substituted pyrrolidine compounds.

Scientific Research Applications

N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • N-Boc-2-hydroxymethylpyrrolidine
  • N-Boc-2-pyrrolidinemethanol

Uniqueness

N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide is unique due to its specific structure, which combines the pyrrolidine ring with a tert-butyl group and a hydroxymethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

N-tert-butyl-2-(hydroxymethyl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)11-9(14)12-6-4-5-8(12)7-13/h8,13H,4-7H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSXOZFIAAZWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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